Product packaging for Quinoline, 2-(5-pyrimidinyl)-(Cat. No.:CAS No. 64858-31-7)

Quinoline, 2-(5-pyrimidinyl)-

Cat. No.: B14491098
CAS No.: 64858-31-7
M. Wt: 207.23 g/mol
InChI Key: VKXBITQENQICKO-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a fused heterocyclic system of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govbohrium.com Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. nih.govnih.govorientjchem.org The versatility of the quinoline ring allows for structural modifications that can fine-tune its pharmacological profile. orientjchem.org This has led to the development of numerous quinoline-based drugs and candidates in clinical trials. nih.gov The significance of the quinoline scaffold is underscored by its presence in a variety of marketed pharmaceutical preparations. nih.govresearchgate.net

Key Biological Activities of Quinoline Derivatives:

Biological ActivityReference
Anticancer nih.govbohrium.comorientjchem.org
Anti-inflammatory nih.govnih.gov
Antibacterial nih.gov
Antiviral nih.gov
Antimalarial bohrium.com
Analgesic nih.gov
Antioxidant nih.gov

Importance of the Pyrimidine (B1678525) Moiety in Diverse Applications

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a fundamental component of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil. ignited.inscispace.com This inherent biological relevance has made the pyrimidine moiety a crucial pharmacophore in drug discovery. ignited.inbohrium.com Pyrimidine derivatives exhibit a broad range of pharmacological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. ignited.inmdpi.com The structural versatility of the pyrimidine skeleton, which can be readily modified at multiple positions, contributes to its widespread use in the development of therapeutic agents. mdpi.com

Notable Applications of Pyrimidine Derivatives:

Application AreaReference
Anticancer agents ignited.inmdpi.com
Anti-infectives (antibacterial, antifungal, antiviral) ignited.inmdpi.com
Cardiovascular drugs ignited.in
Central nervous system (CNS) agents mdpi.com
Anti-inflammatory agents ignited.in

Rationale for Hybridization: Synergy in Molecular Design for Quinoline, 2-(5-pyrimidinyl)- Type Structures

The rationale for creating hybrid molecules like Quinoline, 2-(5-pyrimidinyl)- lies in the principle of molecular hybridization, which aims to combine the beneficial properties of both the quinoline and pyrimidine scaffolds into a single molecule. benthamdirect.comresearchgate.net This approach can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. nih.gov The fusion of these two pharmacophores can result in a synergistic effect, where the biological activity of the hybrid is greater than the sum of its individual components. researchgate.net

Research into quinoline-pyrimidine hybrids has shown promise in various therapeutic areas, particularly in the development of new antimalarial agents. acs.orgnih.govmdpi.com The combination of the 4-aminoquinoline (B48711) core, known for its antimalarial properties, with the pyrimidine moiety has yielded hybrids with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. acs.orgmdpi.com The design of these hybrids often involves a linker, such as a piperazine (B1678402) ring, to connect the two heterocyclic systems. nih.govmdpi.com Molecular docking studies have been employed to understand the binding interactions of these hybrids with their biological targets, further guiding the design of more potent analogues. nih.govinnovareacademics.in The successful synthesis and evaluation of these hybrid compounds underscore the importance of molecular hybridization as a strategy in the development of novel therapeutic agents. nih.govthesciencein.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3 B14491098 Quinoline, 2-(5-pyrimidinyl)- CAS No. 64858-31-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64858-31-7

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

2-pyrimidin-5-ylquinoline

InChI

InChI=1S/C13H9N3/c1-2-4-12-10(3-1)5-6-13(16-12)11-7-14-9-15-8-11/h1-9H

InChI Key

VKXBITQENQICKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CN=CN=C3

Origin of Product

United States

Synthetic Strategies Towards Quinoline, 2 5 Pyrimidinyl and Analogous Derivatives

General Approaches for Quinoline-Pyrimidine Hybrid Synthesis

The construction of quinoline-pyrimidine hybrids often involves multicomponent reactions, one-pot cyclocondensations, and microwave-assisted routes. These modern synthetic approaches offer advantages in terms of reaction time, yield, and sustainability.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netrsc.org This approach is valued for its high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. researchgate.net For the synthesis of quinoline-pyrimidine hybrids, MCRs can be designed to bring together precursors for both the quinoline (B57606) and pyrimidine (B1678525) rings in a convergent manner. researchgate.netrsc.org For instance, a three-component reaction could involve a formyl-quinoline derivative, a primary heterocyclic amine (like an aminopyrimidine), and a cyclic 1,3-diketone. acs.orgunf.edu The Povarov reaction is a notable example of an MCR that has been successfully employed for the synthesis of diverse quinoline scaffolds. researchgate.net

One-Pot Cyclocondensation Reactions

One-pot cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including quinoline-pyrimidine hybrids. These reactions involve the formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation of intermediates. This approach is exemplified by the synthesis of pyrimido[4,5-b]quinolines, also known as 5-deazaflavins. nih.gov A facile one-pot condensation reaction can be used to synthesize quinazolinone derivatives, which are structurally related to the target compounds. rsc.org This method can involve the in situ generation of an amine, followed by condensation and cyclization to form the fused heterocyclic system. rsc.org Such strategies are advantageous for their efficiency and reduced waste generation.

Environmentally Benign and Catalytic Methods

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable methods. researchgate.net For the synthesis of quinoline-pyrimidine hybrids, this translates to the use of green solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netnih.gov

Several eco-friendly approaches have been reported for quinoline synthesis, which can be adapted for quinoline-pyrimidine hybrids. These include:

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental hazards. researchgate.net

Use of alternative reaction media: Water, ionic liquids, and polyethylene (B3416737) glycols are being explored as greener alternatives to traditional organic solvents. researchgate.net

Catalytic methods: The use of catalysts, particularly those that are recyclable and non-toxic, is a key aspect of green chemistry. acs.org For instance, ruthenium complexes have been used to catalyze multicomponent reactions for the synthesis of quinolines and pyrimidines via acceptorless dehydrogenative coupling pathways. acs.org Other earth-abundant metal catalysts, such as those based on nickel, have also been employed in sustainable synthesis protocols. organic-chemistry.org

Precursor Chemistry and Functionalization for Quinoline-Pyrimidinyl Linkages

The synthesis of Quinoline, 2-(5-pyrimidinyl)- and its analogs relies on the strategic construction of the individual quinoline and pyrimidine rings, followed by their linkage. A variety of classical and modern methodologies are available for the synthesis of the quinoline core.

Quinoline Ring Construction Methodologies

Several named reactions are fundamental to the synthesis of the quinoline ring system. These methods offer different pathways to access a wide range of substituted quinolines, which can then be functionalized for linkage to a pyrimidine ring.

Reaction NameReactantsKey Features
Friedländer Synthesis 2-aminobenzaldehydes or 2-aminoketones and a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.orgA versatile method for producing quinoline derivatives, catalyzed by acids or bases. wikipedia.orgjk-sci.com
Skraup Synthesis Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). pharmaguideline.comwikipedia.orgA classic method for synthesizing quinoline itself. wikipedia.org The reaction can be vigorous. wikipedia.org
Knorr Quinoline Synthesis β-ketoanilides. wikipedia.orgsynarchive.comInvolves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to form 2-hydroxyquinolines. iipseries.orgdrugfuture.com
Combes Quinoline Synthesis Anilines and β-diketones. drugfuture.comwikipedia.orgAn acid-catalyzed reaction that forms 2,4-disubstituted quinolines. iipseries.orgslideshare.net

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a base and proceeds through a cyclodehydration mechanism. organicreactions.org It is a widely used and versatile method for preparing a variety of substituted quinolines. nih.gov

Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. pharmaguideline.com

Knorr Quinoline Synthesis: This synthesis involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid, such as sulfuric acid. iipseries.orgdrugfuture.com The reaction proceeds through the cyclization of the anilide. drugfuture.com Depending on the reaction conditions, the formation of a 4-hydroxyquinoline (B1666331) can be a competing reaction. wikipedia.org

Combes Quinoline Synthesis: The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to produce a 2,4-disubstituted quinoline. iipseries.orgslideshare.net The reaction involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org

Pyrimidine Ring Assembly and Derivatization (e.g., from chalcones)

A versatile and widely employed method for the synthesis of pyrimidine rings involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones. This strategy allows for the introduction of a variety of substituents on the resulting pyrimidine ring, dictated by the functionality present in the starting chalcone (B49325) and the cyclizing agent.

The general synthetic route commences with the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with an aromatic or heteroaromatic aldehyde to yield the chalcone intermediate. In the context of synthesizing quinoline-pyrimidine hybrids, a quinoline-containing chalcone would serve as the key precursor. For instance, the reaction of an acetylquinoline with a pyrimidine-5-carboxaldehyde, or an acetylpyrimidine with a quinoline-carboxaldehyde, would furnish the requisite chalcone.

Once the quinolinyl-chalcone is obtained, the pyrimidine ring is constructed through its reaction with a suitable three-atom component, which provides the N-C-N fragment of the pyrimidine. Common reagents for this cyclization include urea, thiourea, and guanidine (B92328) hydrochloride. scienceopen.comrsc.org The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide, in an alcoholic solvent. rsc.org

The mechanism of this transformation involves the initial Michael addition of the nucleophilic nitrogen of urea, thiourea, or guanidine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization and subsequent dehydration to afford the dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine ring. The choice of the cyclizing agent allows for the introduction of different substituents at the 2-position of the pyrimidine ring (e.g., an oxo group from urea, a thioxo group from thiourea, or an amino group from guanidine).

While the search results provide ample evidence for the synthesis of pyrimidines from chalcones in a general sense, and the synthesis of quinoline-chalcone hybrids, a specific literature example detailing the cyclization of a quinolinyl-chalcone to form a 2-(5-pyrimidinyl)-quinoline linkage was not explicitly found. However, based on the established reactivity of chalcones, this synthetic pathway remains a plausible and logical approach to the target molecule and its derivatives.

Table 1: Examples of Reagents for Pyrimidine Ring Formation from Chalcones

Cyclizing AgentResulting Substituent at Pyrimidine C2-Position
UreaOxo (=O)
ThioureaThioxo (=S)
GuanidineAmino (-NH₂)

Direct C-C and C-N Coupling Strategies for 2-(5-pyrimidinyl)-Quinoline Connectivity (e.g., nucleophilic substitution reactions on chloroquinolines)

An alternative to constructing the pyrimidine ring in situ is the direct coupling of pre-functionalized quinoline and pyrimidine rings. This approach is particularly advantageous when the desired starting materials are readily available. These strategies can be broadly categorized into carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution reactions on haloquinolines, particularly chloroquinolines, represent a classical yet effective method for introducing new substituents. The chlorine atom at the 2- or 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

In the context of synthesizing 2-(5-pyrimidinyl)-quinoline, this would involve the reaction of a 2-chloroquinoline (B121035) with a suitable pyrimidine-based nucleophile. For instance, a lithiated pyrimidine, such as 5-lithiopyrimidine, could potentially displace the chloride from 2-chloroquinoline. However, the generation and use of such organometallic pyrimidine derivatives can sometimes be challenging due to their stability and reactivity.

A more common application of SNAr in this context is the formation of a C-N linkage, where an amino-substituted pyrimidine acts as the nucleophile. While this does not directly form the 2-(5-pyrimidinyl)-quinoline C-C bond, it is a crucial strategy for creating analogous structures with a nitrogen bridge. It has been noted that 2-chloroquinoline exhibits a higher reactivity towards certain nucleophiles compared to its 4-chloro counterpart. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds. These methods are often characterized by their high efficiency, functional group tolerance, and broad substrate scope.

Suzuki Coupling: The Suzuki coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a highly effective method for forming C-C bonds. To synthesize 2-(5-pyrimidinyl)-quinoline via this method, one could react 2-haloquinoline (e.g., 2-bromoquinoline) with 5-pyrimidylboronic acid, or conversely, 5-halopyrimidine with a quinoline-2-boronic acid derivative. For example, the synthesis of heteroarylpyrimidines, including those with a quinolyl substituent, has been successfully achieved through the Suzuki cross-coupling of 5-pyrimidylboronic acid with heteroaryl halides. rsc.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a base like sodium carbonate. rsc.org

Buchwald-Hartwig Amination: For the formation of a C-N linkage between the quinoline and pyrimidine rings, the Buchwald-Hartwig amination is a state-of-the-art method. This reaction facilitates the coupling of an amine with an aryl halide. To create a nitrogen-linked analogue of the target compound, one could react a 2-haloquinoline with a 5-aminopyrimidine, or a 5-halopyrimidine with a 2-aminoquinoline. The reaction is catalyzed by a palladium precursor and a suitable phosphine (B1218219) ligand, in the presence of a base. This methodology has been successfully employed in the synthesis of various N-arylpyrimidin-2-amine derivatives. nih.gov

Table 2: Overview of Direct Coupling Strategies

Reaction NameBond FormedReactant 1 (Quinoline)Reactant 2 (Pyrimidine)Catalyst/Reagents
Suzuki CouplingC-C2-Haloquinoline5-Pyrimidylboronic acidPd catalyst, Base
Buchwald-Hartwig AminationC-N2-Haloquinoline5-AminopyrimidinePd catalyst, Ligand, Base
Nucleophilic Aromatic SubstitutionC-C / C-N2-ChloroquinolinePyrimidine NucleophileVaries

Advanced Computational and Theoretical Chemistry Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Characterization of Excited State Geometries

The study of excited states is crucial for understanding the photophysical properties of molecules, including their absorption and emission of light. Time-dependent density functional theory (TD-DFT) is a prominent computational method used to investigate the electronic excited states of quinoline (B57606) derivatives. nih.gov This approach allows for the calculation of electronic absorption spectra, providing insights into molecular transitions and optical properties. nih.gov

By leveraging DFT for excited states, researchers can analyze various phenomena such as intramolecular charge transfer (ICT), a process where electron density is significantly redistributed upon photoexcitation. nih.gov Quinoline derivatives are known to exhibit ICT due to their electron-accepting characteristics and distinct dipole moments. nih.gov Computational characterization of the excited state geometries helps to elucidate the nature of these transitions and predict the fluorescence and phosphorescence behavior of the compounds, which is vital for applications in materials science and as chemical sensors. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of quinoline-pyrimidine derivatives and their stability when interacting with biological targets. These simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational changes and intermolecular interactions within a complex. medchemexpress.comdoi.org

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the conformational stability of the protein-ligand complex over the simulation period. doi.orgnih.gov Stable RMSD values suggest that the ligand remains securely bound within the target's active site. medchemexpress.comresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein structure. doi.org This helps to identify flexible regions of the protein and how they are affected by ligand binding. nih.gov

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to a solvent. medchemexpress.comnih.govresearchgate.net Changes in SASA can indicate conformational changes and the compactness of the protein-ligand complex. medchemexpress.comresearchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. A high number of stable hydrogen bonds often correlates with strong binding affinity. medchemexpress.comresearchgate.net

MD simulations have confirmed the stability of complexes formed between quinoline derivatives and various enzymes, supporting the initial findings from molecular docking studies. medchemexpress.comdoi.orgnih.gov

ParameterDescriptionTypical Findings for Quinoline DerivativesSource
RMSDMeasures conformational stability of the protein-ligand complex.Complexes generally show stable RMSD values, indicating stable binding. doi.orgnih.gov
RMSFMeasures the flexibility of individual amino acid residues.Values typically range from 0.10 to 0.6 nm for stable complexes. nih.gov
SASAMeasures the solvent-accessible surface area.Consistent SASA values indicate the compactness and stability of the complex. medchemexpress.comnih.govresearchgate.net
Hydrogen BondsAnalyzes the formation and stability of hydrogen bonds.Formation of a large number of intermolecular hydrogen bonds indicates strong interaction. medchemexpress.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govmdpi.com This method is extensively used for quinoline-pyrimidine derivatives to predict their binding affinities and interaction modes with various biological targets, such as enzymes involved in cancer, viral infections, and bacterial growth. nih.govnih.govmdpi.com

Docking studies have been performed on quinoline derivatives against a range of targets, including:

HIV Reverse Transcriptase nih.gov

Estrogen Receptor alpha (ERα) nih.gov

DNA Gyrase mdpi.com

SARS-CoV-2 Main Protease (Mpro) medchemexpress.comresearchgate.net

PDK1 Enzyme figshare.com

Human Lactate Dehydrogenase A (hLDHA) nih.gov

These in silico studies help to rationalize the biological activity of the compounds and guide the synthesis of new, more potent inhibitors. nih.govnih.gov The results are often quantified by a docking score, which estimates the binding free energy; more negative scores typically indicate stronger binding affinity. nih.gov

Elucidation of Binding Modes (e.g., hydrogen bonding, π-π stacking)

A primary outcome of molecular docking is the detailed visualization of how a ligand fits into a protein's binding pocket and the specific non-covalent interactions that stabilize the complex. For quinoline-pyrimidine derivatives, these interactions commonly include:

Hydrogen Bonding: The nitrogen atoms in the quinoline and pyrimidine (B1678525) rings, as well as any polar substituents, can act as hydrogen bond acceptors or donors. Docking studies have shown these compounds forming crucial hydrogen bonds with the backbone or side chains of amino acid residues like Glu166, Gln189, His41, and His164 in viral proteases. medchemexpress.comresearchgate.net

π-π Stacking and π-Interactions: The aromatic nature of the quinoline and pyrimidine rings facilitates π-π stacking interactions with aromatic amino acid residues such as histidine (His), tyrosine (Tyr), and phenylalanine (Phe). For example, π-interactions with His41 have been observed in studies of protease inhibitors. medchemexpress.comresearchgate.net

Hydrophobic Interactions: Non-polar parts of the molecule interact favorably with hydrophobic pockets within the enzyme's active site.

These binding modes are critical for the inhibitory activity of the compounds. nih.gov The specific pattern of interactions provides a structural basis for the compound's mechanism of action.

Interaction TypeDescriptionExample Residues InvolvedSource
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Glu166, Gln189, His41, Tyr54, Asp187 medchemexpress.comresearchgate.net
π-π StackingAttractive, noncovalent interactions between aromatic rings.His41, Tyrosine, Phenylalanine medchemexpress.comresearchgate.net
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution.Leucine, Valine, Alanine mdpi.com

In Silico Structure-Activity Relationship (SAR) Derivation

In silico methods are instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. By computationally screening a library of related quinoline-pyrimidine analogs, researchers can identify key structural features that enhance or diminish activity. nih.gov

For quinoline-pyrimidine hybrids, computational SAR studies have highlighted several important factors:

Nature and Position of Substituents: The presence of specific groups, such as methoxy (B1213986) groups or bulky substituents on the quinoline core, can significantly influence binding affinity. nih.govmdpi.com For example, a bulky substituent at position 2 of the quinoline core was shown to favor inhibitory activity in one model. mdpi.com

Linker Moiety: The type and length of the chemical linker connecting the quinoline and pyrimidine scaffolds can be critical. An optimal molecular length and the presence of flexible groups can favor inhibitory potency. nih.gov

Hydrogen Bonding Capacity: The ability to form hydrogen bonds is a key determinant of activity. The presence of hydrogen-bond donor groups near specific positions on the quinoline core can enhance inhibition. mdpi.com

These in silico predictions, when confirmed by experimental assays, provide a robust framework for the rational design of new derivatives with improved potency and selectivity. nih.gov

Continuum Solvation Models in Computational Studies

Computational studies of molecules are often performed in a simulated vacuum (gas phase) for simplicity. However, biological and chemical processes typically occur in a solvent, usually water. Continuum solvation models are theoretical methods used to account for the effects of the solvent without the high computational cost of explicitly simulating individual solvent molecules. researchgate.netnih.gov

In these models, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity carved out of this continuum. researchgate.netwiley-vch.de The solute polarizes the dielectric medium, which in turn creates a reaction field that acts back on the solute, affecting its energy, geometry, and properties. nih.gov

Common continuum models include:

Polarizable Continuum Model (PCM)

Solvation Model based on Density (SMD)

Other models from the SMx family

These models are essential for accurately calculating properties such as free energies of solvation, reaction energies in solution, and pKa values. youtube.comnih.gov By incorporating solvent effects, continuum models provide a more realistic and predictive theoretical framework for studying the behavior of "Quinoline, 2-(5-pyrimidinyl)-" in a condensed phase. wiley-vch.degoogle.com

Coordination Chemistry of Quinoline, 2 5 Pyrimidinyl As a Ligand

Complexation with Transition Metal Ions

Quinoline (B57606), 2-(5-pyrimidinyl)- possesses two nitrogen atoms within its aromatic framework, one in the quinoline ring and one in the pyrimidine (B1678525) ring, which can act as donor sites for coordination with transition metal ions. While specific studies on the complexation of Quinoline, 2-(5-pyrimidinyl)- are not extensively documented in publicly available literature, the coordination behavior of related quinoline and pyrimidine-containing ligands provides valuable insights. For instance, studies on pyrimidine-quinoline combined molecules have demonstrated their ability to form stable complexes with a range of divalent transition metal ions, including Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺ sciencebeingjournal.comsciencebeingjournal.com. These complexes often exhibit well-defined stoichiometries and geometries, which are influenced by the nature of the metal ion and the reaction conditions sciencebeingjournal.comsciencebeingjournal.com. The nitrogen atoms in the heterocyclic rings act as Lewis bases, donating their lone pair of electrons to the empty orbitals of the metal cation, forming coordinate covalent bonds.

Ligand Design Principles for Chelating Properties

The design of chelating ligands is a cornerstone of coordination chemistry, aiming to create molecules that can bind to a central metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate. The arrangement of the quinoline and pyrimidine rings in Quinoline, 2-(5-pyrimidinyl)- suggests its potential to act as a bidentate ligand, where both the quinoline and pyrimidine nitrogen atoms can coordinate to the same metal center.

Several key principles govern the chelating properties of such N-heterocyclic ligands:

Donor Atom Type and Basicity: Nitrogen atoms are effective donor atoms for a wide range of metal ions. The basicity of these nitrogen atoms, influenced by the electronic properties of the aromatic rings, plays a crucial role in the stability of the resulting metal complexes.

Chelate Ring Size: The formation of a five- or six-membered chelate ring upon coordination is generally favored due to reduced ring strain. In the case of Quinoline, 2-(5-pyrimidinyl)-, the spatial arrangement of the nitrogen donors is critical for forming a stable chelate ring with a metal ion.

Electronic Effects: The electronic properties of the quinoline and pyrimidine rings can be modified through the introduction of electron-donating or electron-withdrawing groups. These modifications can alter the electron density on the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond.

The combination of a quinoline and a pyrimidine moiety in a single molecule offers a platform for designing ligands with tailored electronic and steric properties for specific applications in catalysis, materials science, and medicinal chemistry nih.gov.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes is essential to understand their structure, bonding, and properties. A variety of spectroscopic and structural techniques are employed for this purpose.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and C=C bonds within the quinoline and pyrimidine rings upon complexation can provide evidence of coordination bendola.com. New bands in the far-IR region can often be assigned to the metal-nitrogen stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere and the nature of the electronic transitions, such as d-d transitions for transition metal ions and metal-to-ligand charge transfer (MLCT) bands wikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can reveal changes in the chemical shifts of the protons and carbons of the ligand upon coordination, providing insights into the binding mode and the structure of the complex in solution acs.org.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry.

Structural Characterization:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a metal complex in the solid state. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions researchgate.netnih.gov. The crystal structures of related quinoline- and pyrimidine-containing metal complexes have revealed a variety of coordination modes and geometries researchgate.netrsc.org.

Stability and Stoichiometry of Coordination Compounds

The stoichiometry of the coordination compounds, which refers to the ratio of metal ions to ligands in the complex, is typically determined using various analytical techniques:

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the complex, which can be used to deduce the empirical formula and hence the stoichiometry.

Spectrophotometric Titrations: By monitoring the changes in the UV-Vis absorbance of a solution as the ligand is titrated with a metal ion (or vice versa), the stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's method of continuous variation semanticscholar.org.

For bidentate ligands like Quinoline, 2-(5-pyrimidinyl)-, common stoichiometries with divalent metal ions are 1:1 (metal:ligand) and 1:2, leading to complexes of the type [MLX₂] and [ML₂]X₂, where L is the ligand and X is a counter-ion researchgate.net. The actual stoichiometry and the resulting coordination number and geometry of the metal center depend on factors such as the size and charge of the metal ion, the nature of the solvent, and the presence of coordinating counter-ions.

Supramolecular Assembly and Non Covalent Interactions in Quinoline, 2 5 Pyrimidinyl Architectures

Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonds are among the most critical directional interactions in the crystal engineering of nitrogen-containing heterocyclic compounds. For Quinoline (B57606), 2-(5-pyrimidinyl)-, while lacking classical hydrogen bond donors like O-H or N-H, the nitrogen atoms in both the quinoline (at position 1) and pyrimidine (B1678525) (at positions 1 and 3) rings are effective hydrogen bond acceptors. The primary hydrogen bond donors are the aromatic carbon-hydrogen (C-H) groups of neighboring molecules.

These C-H···N interactions, though weaker than conventional hydrogen bonds, are numerous and specific enough to play a pivotal role in the molecular packing. nih.gov In related crystal structures of quinoline derivatives, C-H···N hydrogen bonds are frequently observed to link molecules into one-dimensional chains or two-dimensional networks. nih.govhelsinki.fi For instance, analysis of similar heterocyclic structures shows that aromatic C-H donors can interact with nitrogen acceptors to form stable supramolecular synthons, which are repeating structural units that guide the formation of the larger crystal lattice. tandfonline.com The interplay between C-H groups on the quinoline ring of one molecule and the pyrimidine nitrogens of an adjacent molecule, and vice-versa, can lead to the formation of intricate and stable three-dimensional architectures. semanticscholar.org

Table 1: Potential Hydrogen Bonding Interactions in Crystalline Quinoline, 2-(5-pyrimidinyl)-
Donor Group (Molecule A)Acceptor Atom (Molecule B)Interaction TypePotential Supramolecular Motif
Quinoline C-HPyrimidine NC-H···NLinear chains, 2D sheets
Pyrimidine C-HQuinoline NC-H···NDimers, chains
Pyrimidine C-HPyrimidine NC-H···NZigzag chains
Quinoline C-HQuinoline NC-H···NDimers

Pi-Stacking Interactions and Aromaticity

The planar, aromatic nature of both the quinoline and pyrimidine rings makes π-stacking a dominant force in the crystal packing of Quinoline, 2-(5-pyrimidinyl)-. libretexts.org These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-orbitals of adjacent aromatic rings. nih.govnih.gov In crystal structures of related compounds, pairs of quinoline rings often lie parallel and overlapping, with a mean separation of around 3.4 Å, which is characteristic of a π-π interaction. researchgate.net

The stacking can occur in several geometries:

Face-to-face (sandwich): Where the centroids of the rings are aligned. This is often electrostatically repulsive and less common. wikipedia.org

Parallel-displaced (staggered): Where the rings are parallel but their centers are offset. This arrangement is typically more stable. wikipedia.org

T-shaped (edge-to-face): Where a C-H bond from the edge of one ring points towards the face of another, representing a C-H···π interaction. semanticscholar.org

Table 2: Types of π-Interactions in Quinoline, 2-(5-pyrimidinyl)-
Interaction TypeInvolving RingsTypical GeometryStabilizing Force
π-π StackingQuinoline-QuinolineParallel-displacedElectrostatic, van der Waals
π-π StackingPyrimidine-PyrimidineParallel-displacedElectrostatic, van der Waals
π-π StackingQuinoline-PyrimidineParallel-displacedElectrostatic, van der Waals
C-H···π InteractionC-H and Aromatic FaceT-shapedElectrostatic

Self-Assembly Strategies for Ordered Structures

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. For Quinoline, 2-(5-pyrimidinyl)-, the combination of C-H···N hydrogen bonds and π-π stacking interactions provides the directional information necessary to guide this process. By tuning these interactions, it is possible to create ordered supramolecular architectures such as one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks.

Strategies to control self-assembly often involve chemical modification of the parent molecule. For example, the synthesis of various quinoline-pyrimidine hybrids demonstrates how altering substituents can influence molecular packing and biological function. nih.govresearchgate.netthesciencein.org Triazolopyrimidine systems, which share structural similarities, are known to self-assemble into supramolecular microfibers. nih.gov This suggests that Quinoline, 2-(5-pyrimidinyl)- could serve as a versatile building block (a tecton) for constructing functional materials where the precise arrangement of molecules dictates the material's properties.

Host-Guest Recognition Phenomena

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. libretexts.org Quinoline, 2-(5-pyrimidinyl)- possesses features that make it a candidate for participating in such phenomena. The electron-rich aromatic surfaces can act as binding sites for electron-deficient guest molecules through π-stacking interactions. libretexts.org Furthermore, the nitrogen atoms can act as hydrogen-bond acceptors to bind complementary guest molecules that possess hydrogen-bond donor groups.

While the molecule itself is not a macrocyclic cage, it can form organized cavities within its crystal lattice capable of encapsulating small solvent molecules. More complex host systems are often designed based on bipyridine units, which are structurally analogous to the linked heteroaromatic system in Quinoline, 2-(5-pyrimidinyl)-. nih.govresearchgate.net These systems demonstrate selectivity for binding specific ions or small molecules, a process governed by the size of the binding cavity and the nature of the non-covalent interactions. nih.govacs.org Therefore, Quinoline, 2-(5-pyrimidinyl)- and its derivatives could be incorporated into larger, pre-organized host structures to create specific recognition sites for targeted guest molecules.

Advanced Spectroscopic and Crystallographic Characterization of Quinoline, 2 5 Pyrimidinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

A full NMR analysis, which is crucial for determining the precise arrangement of atoms within a molecule, is not available for Quinoline (B57606), 2-(5-pyrimidinyl)-.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Specific proton chemical shifts and coupling constants for the quinoline and pyrimidine (B1678525) rings of this compound have not been reported.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment

The characteristic chemical shifts for the carbon atoms in the molecular structure of Quinoline, 2-(5-pyrimidinyl)- are not documented.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC)

Data from two-dimensional NMR experiments, which would confirm the connectivity and spatial relationships between protons and carbons, are absent from the scientific record.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

A detailed vibrational analysis through IR and Raman spectroscopy, which helps identify functional groups and bonding characteristics, has not been published for Quinoline, 2-(5-pyrimidinyl)-.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

While the molecular weight can be calculated, specific experimental mass spectrometry data, including detailed fragmentation patterns that would elucidate the compound's structure under ionization, are not available.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS, which would confirm the elemental composition of Quinoline, 2-(5-pyrimidinyl)-, have not been found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's structure.

For "Quinoline, 2-(5-pyrimidinyl)-", one would expect to observe absorption bands corresponding to π → π* and n → π* transitions. The quinoline and pyrimidine ring systems are both aromatic and contain nitrogen heteroatoms, contributing to a complex electronic structure. The spectrum would likely show strong absorptions in the UV region, with the specific wavelengths (λmax) and molar absorptivities (ε) being dependent on the solvent used, due to solvatochromic effects. A typical data table would present these values.

Table 1: Hypothetical UV-Vis Absorption Data for Quinoline, 2-(5-pyrimidinyl)-

Solvent λmax (nm) Molar Absorptivity (ε, L mol-1 cm-1) Transition
Ethanol Data Not Available Data Not Available π → π*

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of a molecule's absolute structure, including bond lengths, bond angles, and dihedral angles.

SCXRD analysis of a suitable single crystal of "Quinoline, 2-(5-pyrimidinyl)-" would yield a detailed geometric description of the molecule. This would include the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles between planes defined by three atoms (dihedral angles). This data would reveal the planarity of the quinoline and pyrimidine rings and the spatial relationship between them.

Table 2: Representative Bond Lengths and Angles for Aromatic Heterocycles

Bond/Angle Typical Value (Å or °)
C-C (aromatic) 1.39 Å
C-N (aromatic) 1.34 Å
C-C-C (in ring) 120°
C-N-C (in ring) 117-124°

Note: These are generalized values for similar structures; specific data for the target compound is unavailable.

Beyond the individual molecular structure, SCXRD also reveals how molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For "Quinoline, 2-(5-pyrimidinyl)-", one might expect π-π stacking interactions between the aromatic rings of adjacent molecules to play a significant role in the crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen for organic compounds) present in a sample. This is crucial for verifying the empirical formula of a newly synthesized compound. For "Quinoline, 2-(5-pyrimidinyl)-" (C13H9N3), the theoretical elemental composition can be calculated. Experimental values obtained from analysis should closely match these theoretical percentages to confirm the compound's purity and identity.

Table 3: Elemental Analysis Data for Quinoline, 2-(5-pyrimidinyl)- (C13H9N3)

Element Theoretical % Experimental %
Carbon (C) 75.35 Data Not Available
Hydrogen (H) 4.38 Data Not Available

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. For a molecule like "Quinoline, 2-(5-pyrimidinyl)-", which contains extended π-conjugated systems, fluorescence is a likely property. A fluorescence spectrum would show the intensity of emitted light as a function of wavelength, providing information about the electronic structure of the excited states and the relaxation pathways. Key parameters that would be determined include the excitation and emission maxima and the quantum yield.

Advanced Applications in Materials Science and Technology

Development of Organic Solar Cells and Photovoltaic Materials

Quinoline (B57606) derivatives are being actively investigated for their potential in third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Their appeal stems from their chemical and thermal stability, good solubility in organic solvents, and significant electron-transporting capabilities. nih.govresearchgate.net The electron-withdrawing nature of the quinoline nucleus plays a crucial role in the electron transportation process within photovoltaic devices. nih.gov

Research into various quinoline derivatives has highlighted their suitability for use in the active layers of organic solar cells. nih.govresearchgate.net The performance of these materials is often evaluated based on their absorption spectra and energy levels (HOMO and LUMO). nih.govresearchgate.net For instance, certain quinoline-based metal complexes and organic compounds have demonstrated broad absorption bands, which is a critical factor for efficient light harvesting in solar cells. nih.gov

Table 1: Properties of Selected Quinoline Derivatives for Photovoltaic Applications

Chemical Compound Absorption Bands (nm) LUMO (eV) HOMO (eV) Reference
tris-8-hydroxy-quinolinato aluminium (Alq3) 400–600 -3.0 -5.7 nih.gov
[Ru(p-F-tpy)(pcqH)Cl]PF6 250–700 -2.98 -5.74 nih.gov
2,6-bis(4-carboxy-5-chloroquinolin-2-yl)pyridine 200–900 0.38 -4.11 nih.gov

Note: HOMO and LUMO levels were determined either vs. vacuum or vs. normal hydrogen electrode as published in the source.

Nonlinear Optical (NLO) Materials

Quinoline and pyrimidine (B1678525) derivatives have emerged as significant classes of materials for nonlinear optical (NLO) applications. researchgate.netresearchgate.net NLO materials are crucial for technologies involving optical signal processing, data storage, and optoelectronics. nih.gov The key to their functionality lies in their molecular structure, typically a D-π-A framework, which facilitates intramolecular charge transfer (ICT). nih.gov

The combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system can lead to a large second-order nonlinear polarizability. nih.gov In "Quinoline, 2-(5-pyrimidinyl)-", the quinoline can act as the electron-donating part and the pyrimidine as the electron-accepting part, making it a promising core for NLO materials. The π-deficient and electron-withdrawing nature of the pyrimidine core makes it an ideal component for creating push-pull molecules that are essential for designing new NLO materials. nih.gov

Research on pyrimidine-based NLO chromophores has shown significant potential for applications like second harmonic generation and two-photon absorption. researchgate.net The introduction of strong electron-withdrawing pyrimidine derivatives has been a successful strategy in the synthesis of push-pull molecules for NLO applications. researchgate.net A newly synthesized pyrimidine derivative, PMMS, has demonstrated superior third-order nonlinear susceptibility (χ3) compared to known chalcone (B49325) derivatives, highlighting its potential for photonic applications. nih.govrsc.org

Table 2: Comparison of NLO Properties

Compound Family Key Structural Feature NLO Application Reference
Quinoline Derivatives Electron-transporting capability Optoelectronics nih.gov
Pyrimidine Chromophores Push-pull systems Second Harmonic Generation, Two-Photon Absorption researchgate.net
Cinnamylidene Acetophenone (B1666503) Derivatives Push-pull systems High first-order molecular hyperpolarizability (β) researchgate.net

Molecular Switches and Logic Gates

The concept of molecular switches and logic gates involves molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or the presence of specific ions. Quinoline-based compounds have shown potential in this area due to their responsive fluorescence and absorption properties.

For example, certain quinoline-based Schiff-base compounds exhibit changes in their emission and absorption spectra in response to pH changes. rsc.org This protonation/deprotonation mechanism allows the molecule to switch between different states, each with a distinct optical output, which is a fundamental requirement for a molecular switch. The reversible nature of these changes is key to their application. rsc.org

A quinoline-based chemosensor has demonstrated "on-off-on" switching behavior in the presence of Zn2+ ions, indicating its potential for use in molecular logic gates. nanobioletters.com The ability to control the fluorescence output based on the presence or absence of a chemical input (in this case, Zn2+) is analogous to the functioning of a logic gate.

Chemosensor and Biosensor Development (e.g., pH, metal ion detection)

The inherent fluorescence of the quinoline scaffold and its ability to chelate with metal ions make it an excellent platform for the development of chemosensors and biosensors. nih.gov These sensors are designed to detect specific analytes, such as changes in pH or the presence of metal ions, through a measurable change in their optical properties, like color or fluorescence intensity.

pH Sensing: Quinoline derivatives have been successfully developed as pH sensors. A Schiff-base compound incorporating quinoline, 1,4-bis-(quinolin-6-ylimino methyl)benzene (BQB), shows a distinct change in its fluorescence emission spectrum at different pH levels. rsc.org In acidic media, the protonated form (PBQB) emits at 550 nm, while in more basic conditions, the emission shifts to 453 nm. rsc.org This reversible change allows for the determination of pH. Another aminoquinoline derivative, 5-(quinolin-8-yliminol) pentanal (QYP), acts as a colorimetric pH sensor, with the solution color changing from orange to colorless as the pH increases. researchgate.net

Metal Ion Detection: Quinoline-based chemosensors have demonstrated high selectivity and sensitivity for various metal ions, particularly Zn2+. nanobioletters.comnih.gov The design of these sensors often involves incorporating a metal-binding site into the quinoline structure. Upon binding with the target metal ion, a change in the fluorescence or absorption spectrum is observed, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.org

For instance, quinoline-tagged fluorescent organic probes have been synthesized for the selective sensing of Zn2+ ions with detection limits in the parts-per-billion (ppb) range. rsc.org Similarly, quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for detecting fluoride (B91410) and cyanide ions, with a rapid response time. researchgate.net

The pyrimidine moiety can also contribute to sensing capabilities. The fusion of quinoline and pyrimidine structures into hybrid molecules has been explored for various biological applications, and their chelating properties can be harnessed for sensor development. researchgate.net

Table 3: Examples of Quinoline-Based Chemosensors

Sensor Compound Analyte Principle of Detection Detection Limit Reference
1,4-bis-(quinolin-6-ylimino methyl)benzene (BQB) pH Fluorescence shift Not specified rsc.org
5-(quinolin-8-yliminol) pentanal (QYP) pH Colorimetric change Not specified researchgate.net
(E)-1-(6-(4-(2-(2-(2-methoxyethoxy)ethoxy)eth-oxy)-3,5-dimethylstyryl)quinoline-2-yl)-N,N-bis(pyridine-2-ylmethyl)methanamine Zn2+ Fluorescence enhancement 2.94 µM nanobioletters.com
N,N′-bis(pyridin-2-ylmethyl)-N,N′-bis(quinolin-2-ylmethyl)butane-1,4-diamine (bqbpbn) Zn2+ Chelation-enhanced fluorescence 5 ppb rsc.org

Biological Activity and Mechanistic Understanding in Vitro Studies

Antimicrobial Activity Profile

Derivatives of the "Quinoline, 2-(5-pyrimidinyl)-" chemical family have demonstrated notable efficacy against a range of microbial pathogens. This activity is not limited to standard strains but also extends to challenging, drug-resistant variants.

The antibacterial prowess of quinoline (B57606) derivatives has been well-documented against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Of particular significance is their activity against notoriously resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Several studies have highlighted the potential of quinoline-based compounds as anti-MRSA agents. For instance, novel pyridine-fused quinolinones have shown excellent antibacterial activity against MRSA strains. nih.gov One such compound, PQ-L5, exhibited rapid bactericidal effects and demonstrated a synergistic relationship with β-lactam antibiotics, restoring their efficacy against MRSA. nih.gov The mechanism is believed to involve the inhibition of peptidoglycan biosynthesis by binding to PBP2a, which disrupts the bacterial cell wall. nih.gov Other research has identified indolizino[2,3-g]quinolone-6-carboxylate derivatives as potent agents against clinical MRSA strains, with MIC90 values below 7.8 ng/mL. nih.gov Furthermore, quinoline-based hydroxyimidazolium hybrids have also shown potent anti-staphylococcal activity, with one derivative displaying a Minimum Inhibitory Concentration (MIC) of 2 µg/mL (5 µM) against S. aureus. nih.gov

Against Pseudomonas aeruginosa, certain quinoline derivatives have demonstrated significant antibacterial activity. biointerfaceresearch.com Research into quinoline derivatives as inhibitors of ATP synthase in Gram-negative pathogens has identified compounds with potent activity against multidrug-resistant strains of P. aeruginosa. nih.gov These findings suggest that targeting bacterial bioenergetics is a promising strategy for developing new antibiotics. nih.gov

Derivative ClassTarget OrganismNotable ActivityPotential Mechanism
Pyridine-fused quinolinonesMRSASynergistic with β-lactamsPBP2a binding, inhibition of peptidoglycan synthesis nih.gov
Indolizino[2,3-g]quinolonesMRSAMIC90 < 7.8 ng/mL nih.govNot specified
Quinoline-based hydroxyimidazolium hybridsS. aureusMIC of 2 µg/mL (5 µM) nih.govNot specified
Quinoline ATP Synthase InhibitorsP. aeruginosa (MDR)Potent inhibition of ATP synthase nih.govTargeting bacterial bioenergetics nih.gov

The antimicrobial activity of "Quinoline, 2-(5-pyrimidinyl)-" derivatives extends to fungal pathogens. Quinoline-based hydroxyimidazolium hybrids have shown notable antifungal activity against Cryptococcus neoformans, with a MIC value of 15.6 µg/mL. nih.gov These same hybrids also exhibited activity against other opportunistic fungi, including Candida spp. and Aspergillus spp., with MIC values of 62.5 µg/mL. nih.gov The introduction of a triazole ring at the N-1 position of quinolones has also been shown to improve their antimicrobial activity, including against fungal strains. nih.gov

The antimicrobial effects of quinoline derivatives are attributed to several proposed mechanisms of action at the cellular and molecular level. A primary mechanism is the targeting of bacterial bioenergetics through the inhibition of ATP synthase, which is critical for the survival of pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov Another key mechanism involves the disruption of the bacterial cell wall. For example, the novel pyridine-fused quinolinone PQ-L5 inhibits peptidoglycan biosynthesis by binding to PBP2a in MRSA, leading to cell death. nih.gov Additionally, some quinoline hybrids are thought to exert their effects by binding to heme, hemozoin, and DNA, or by affecting prostaglandin (B15479496) production. nih.gov

Antiproliferative and Antitumor Activity (In Vitro Cell Line Models)

In addition to their antimicrobial properties, "Quinoline, 2-(5-pyrimidinyl)-" and related quinoline derivatives have demonstrated significant antiproliferative and antitumor activities in various in vitro cancer cell line models. nih.govnih.govmdpi.com

The anticancer effects of these compounds are linked to their ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival.

hLDHA (human Lactate Dehydrogenase A): Pyrimidine-quinolone hybrids have been designed and synthesized as potent inhibitors of hLDHA. nih.govmdpi.com The inhibition of hLDHA is a critical strategy in cancer therapy as it targets the altered metabolism of cancer cells. mdpi.comresearchgate.net Docking studies and kinetic spectrofluorometric assays have confirmed the inhibitory activity of these hybrids. nih.gov

HIV-1 Reverse Transcriptase: Certain quinazolinone derivatives, which share structural similarities with the quinoline core, have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov These compounds bind to a site that overlaps with other non-nucleoside inhibitors and exhibit synergistic inhibition with nucleoside analogs. nih.gov Additionally, 1,2,4-triazolo[1,5-a]pyrimidines have been identified as a novel class of inhibitors targeting the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. mdpi.com

MtNDH-2 (Mycobacterium tuberculosis Type II NADH Dehydrogenase): Quinolinyl pyrimidines have emerged as potent inhibitors of MtNDH-2, an essential enzyme in the respiratory chain of Mycobacterium tuberculosis. nih.govnih.gov The inhibition of this enzyme correlates well with the antimycobacterial activity of these compounds. nih.gov

MEK/ERK kinases: While not directly focused on "Quinoline, 2-(5-pyrimidinyl)-", the broader class of quinoline derivatives has been investigated for its role in inhibiting signaling pathways critical for cancer cell growth, such as the MEK/ERK pathway.

Sphingosine (B13886) Kinases (SphK): Modified quinoline-5,8-diones and quinolin-2-one-pyrimidine hybrids have been identified as inhibitors of sphingosine kinases (SphK1 and SphK2). nih.govnih.govlenus.ie Overexpression of SphK is linked to increased cellular proliferation and survival in many cancers, making it an attractive target for anticancer drug development. nih.govnih.gov

Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA): Quinoline- and pyrimidine-based compounds have been synthesized as allosteric modulators of SERCA, an enzyme crucial for maintaining calcium homeostasis. nih.govsemanticscholar.org Inhibition of SERCA can disrupt cellular calcium levels and induce cell death, a mechanism that can be exploited for anticancer effects. nih.gov

Target Enzyme/ProteinCompound ClassSignificance in Disease
hLDHAPyrimidine-quinolone hybridsCancer metabolism nih.govmdpi.com
HIV-1 Reverse TranscriptaseQuinazolinones, 1,2,4-triazolo[1,5-a]pyrimidinesHIV/AIDS nih.govmdpi.com
MtNDH-2Quinolinyl pyrimidinesTuberculosis nih.govnih.gov
Sphingosine KinasesQuinoline-5,8-diones, Quinolin-2-one-pyrimidine hybridsCancer proliferation and survival nih.govnih.gov
SERCAQuinoline- and pyrimidine-based modulatorsCalcium homeostasis, potential in cancer therapy nih.govnih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological potency of "Quinoline, 2-(5-pyrimidinyl)-" derivatives. These studies have revealed that specific structural modifications can significantly enhance their inhibitory activity against various targets.

For hLDHA inhibitors, the spatial arrangement of the pyrimidine (B1678525) and quinolone scaffolds is crucial. Hybrids with a "U-shaped" conformation, facilitated by a 2-aminophenylsulfide linker, have demonstrated significantly better inhibitory activity than their more linear counterparts. nih.gov The nature of the aryl substituent on the pyrimidine ring also plays a key role, with naphthalen-2-yl moieties showing high affinity for the enzyme. nih.gov Furthermore, the introduction of a carboxylic group on the quinoline nucleus has been shown to enhance hydrogen bonding and improve inhibitory potency. mdpi.com

In the context of SphK inhibitors, SAR studies on quinolin-2-one-pyrimidine hybrids have shown that the nature of the connecting chain between the polar head and the hydrophobic tail is critical for inhibitory activity. nih.gov Similarly, for quinoline-5,8-dione-based SphK inhibitors, functionalization at the C(2) position of the quinoline core is a key strategy for modulating activity. nih.gov

The position of substituents on the pyrimidine nucleus, in general, has been found to greatly influence the biological activities of pyrimidine derivatives, a principle that extends to quinoline-pyrimidine hybrids. nih.gov These SAR insights are crucial for the rational design of more potent and selective therapeutic agents based on the "Quinoline, 2-(5-pyrimidinyl)-" scaffold.

Selective Cytotoxicity towards Cancer Cell Lines in Vitro

Quinoline-pyrimidine hybrids and related derivatives have shown significant antiproliferative activity against a variety of human cancer cell lines. In vitro assays are crucial for determining the potency and selectivity of these compounds.

A study on novel pyrazolo[4,3-f]quinoline derivatives identified compounds 1M, 2E, and 2P as the most effective across six different human cancer cell lines, with 50% growth inhibition (GI₅₀) values below 8 µM. mdpi.com Specifically, these compounds were tested against kidney (ACHN), colon (HCT-15), breast (MM231), lung (NCI-H23), gastric (NUGC-3), and prostate (PC-3) cancer cell lines. mdpi.com

Similarly, various substituted pyrido[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their cytotoxic effects. Certain compounds demonstrated notable activity against hepatocellular carcinoma (HepG-2), prostate cancer (PC-3), and colorectal carcinoma (HCT-116) cell lines. ekb.eg For instance, a series of pyrimidine-bridging combretastatin (B1194345) derivatives showed potent efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values for the most active compounds recorded at 4.67 µM and 3.38 µM against MCF-7, and 4.63 µM and 3.71 µM against A549, respectively. ekb.eg

Further research into quinoline derivatives has highlighted their broad-spectrum antitumor activity. researchgate.net One of the most potent compounds, 4c, was identified through screening against 60 cell lines and exhibited strong efficacy against multiple cancer types. researchgate.netrsc.org The cytotoxic potential of these compounds is often linked to mechanisms like the inhibition of tubulin polymerization, a critical process in cell division. rsc.orgresearchgate.net

Compound ClassCell LineCancer TypeActivity (IC₅₀/GI₅₀ in µM)Reference
Pyrazolo[4,3-f]quinolines (1M, 2E, 2P)ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3Kidney, Colon, Breast, Lung, Gastric, Prostate<8 µM mdpi.com
Pyrimidine-bridging combretastatins (34, 35)MCF-7Breast4.67, 3.38 µM ekb.eg
Pyrimidine-bridging combretastatins (34, 35)A549Lung4.63, 3.71 µM ekb.eg
1,2,4-triazolo[1,5-a]pyrimidine (38)MCF-7Breast1.69 µM ekb.eg
1,2,4-triazolo[1,5-a]pyrimidine (38)MDA-MB-231Breast4.81 µM ekb.eg
Thieno[2,3-d] nih.govcabidigitallibrary.orgnih.govtriazolo[1,5-a]pyrimidines (10b, 10e)MCF-7Breast19.4, 14.5 µM researchgate.net

Anti-Inflammatory Properties

The anti-inflammatory potential of quinoline and pyrimidine derivatives has been substantiated through various in vitro models. These compounds can modulate key inflammatory pathways and mediators.

Derivatives of pyrimidine have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory response. mdpi.comnih.gov In vitro assays demonstrated that specific pyrimidine compounds, L1 and L2, exhibited high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. mdpi.comnih.gov These compounds also showed a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, which are commonly used to model inflammation. mdpi.comnih.gov

Furthermore, studies on morpholinopyrimidine derivatives have shown they can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells at non-cytotoxic concentrations. rsc.org The most active compounds, V4 and V8, significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and COX-2, key enzymes in the inflammatory cascade. rsc.org Quinoline-based compounds are also known to possess anti-inflammatory properties, with some acting as 4-aminoquinoline (B48711) derivatives. nih.gov

Compound ClassIn Vitro ModelMechanism/TargetFindingReference
Pyrimidine Derivatives (L1, L2)TMPD oxidation assayCOX-2 InhibitionHigh selectivity for COX-2, comparable to meloxicam. mdpi.comnih.gov
Pyrimidine Derivatives (L1, L2)LPS-stimulated THP-1 cellsCell Growth InhibitionDose-dependent inhibition of inflammatory cell growth. mdpi.comnih.gov
Morpholinopyrimidines (V4, V8)LPS-stimulated RAW 264.7 macrophagesiNOS and COX-2 ExpressionDramatically reduced mRNA and protein expression. rsc.org
Morpholinopyrimidines (V4, V8)LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionInhibited NO production at non-cytotoxic levels. rsc.org

Antioxidant Activity

Many quinoline and pyrimidine derivatives have been evaluated for their ability to scavenge free radicals, a key component of antioxidant activity. The most common in vitro method for this assessment is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Studies on various newly synthesized quinoline and pyrimidine derivatives confirm their antioxidant potential. nih.gov For example, a series of 2-chloroquinoline-3-carbaldehydes demonstrated significant DPPH radical scavenging activity, with some compounds achieving 84-93% inhibition. researchgate.net The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govresearchgate.net

Similarly, other pyrimidine derivatives have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory cell models, confirming their antioxidant properties. mdpi.comnih.gov However, not all derivatives exhibit strong activity; some studies have found that certain pyrimidine compounds have low or moderate reducing activity in the DPPH assay. nih.gov The antioxidant effectiveness can be influenced by factors such as concentration and reaction time. medcraveonline.com For instance, caffeic acid-quinoline derivatives have demonstrated good radical scavenging properties, with IC₅₀ values determined from dose-response curves. mdpi.com

Compound ClassAssayActivity MetricResultReference
2-chloroquinoline-3-carbaldehydes (Ib, Ie)DPPH% Radical Scavenging~85% researchgate.net
2-chloro-3-(1,3-dioxolan-2-yl)quinolines (2b, 2e, 2f)DPPH% Radical Scavenging~85% researchgate.net
2-chloroquinoline-3-carbaldehyde (Ig)DPPH% Radical Scavenging92.96% researchgate.net
Spiro pyrrolo[3,4-d]pyrimidine (11)DPPHIC₅₀ (µg/mL)33.0 nih.gov
Spiro pyrrolo[3,4-d]pyrimidine (6)DPPHIC₅₀ (µg/mL)94.04 nih.gov
Caffeic acid-quinoline derivative (4)DPPHIC₅₀ (µM)117.8 mdpi.com

Other Biological Modulations (e.g., Analgesic, Antiplasmodial)

Beyond the activities mentioned above, the quinoline-pyrimidine scaffold is a key pharmacophore for treating parasitic diseases, most notably malaria.

Antiplasmodial Activity: Molecular hybridization of a 4-aminoquinoline core with a pyrimidine moiety has yielded potent antiplasmodial agents. nih.govcabidigitallibrary.org A series of these hybrids were tested in vitro against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govcabidigitallibrary.orgresearchgate.net One hybrid, featuring an m-nitrophenyl group at the C-4 position of the pyrimidine ring, demonstrated exceptionally high activity, with an IC₅₀ value of 56 nM against the resistant Dd2 strain, making it four times more potent than chloroquine (B1663885) itself. nih.govcabidigitallibrary.orgresearchgate.net

Another study synthesized a series of N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids and evaluated their inhibitory activity against the chloroquine-susceptible NF54 strain. malariaworld.org Seven of these compounds showed promising activity, with IC₅₀ values ranging from 0.32 µM to 4.30 µM. malariaworld.org The most active compound (7a) had an IC₅₀ of 0.32 µM and showed a favorable safety profile when tested against human kidney epithelial cells. malariaworld.org The mechanism of action for some of these hybrids is thought to involve the inhibition of heme polymerization, a critical detoxification process for the parasite. researchgate.net

Compound ClassP. falciparum StrainActivity (IC₅₀)Reference
Pyrimidine-5-carbonitrile-quinoline hybrid (with m-nitrophenyl)Dd2 (Resistant)56 nM nih.govcabidigitallibrary.orgresearchgate.net
N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine (7a)NF54 (Susceptible)0.32 µM malariaworld.org
Quinoline-furanone hybrid (5g, 6e)K1 (Resistant)Similar to Chloroquine nih.gov

Analgesic Activity: While some quinoline and pyrimidine derivatives have been reported to possess analgesic properties, this is often evaluated using in vivo models. nih.goveurekaselect.com Detailed in vitro studies focusing specifically on the analgesic mechanisms of "Quinoline, 2-(5-pyrimidinyl)-" are less common in the available literature.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Advances

Research into quinolinyl pyrimidines has yielded significant progress, particularly in the realm of antimicrobial drug discovery. A major breakthrough was the identification of this class of compounds as potent inhibitors of Type II NADH-dehydrogenase (NDH-2), a crucial enzyme in the respiratory chain of many microbial pathogens. researchgate.netresearchgate.netmdpi.comnih.gov

Key advances include:

Target Identification: NDH-2 has been validated as a key target for quinolinyl pyrimidines, especially in Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netresearchgate.netmdpi.com

Antimicrobial Activity: Novel synthesized derivatives have demonstrated significant in vitro activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) recorded as low as 0.8 μM. researchgate.netnih.gov

Broadened Spectrum: The antibacterial evaluation has been extended to include challenging Gram-negative ESKAPE pathogens, with certain compounds showing promising activity (MICs as low as 2 μg/mL). researchgate.netnih.govnih.gov

These findings underscore the potential of the quinoline-pyrimidine scaffold as a foundation for developing new antimicrobial agents that act on a largely unexploited target. researchgate.netnih.gov

Identified Gaps and Challenges in the Field

Despite the promising results, the development of Quinoline (B57606), 2-(5-pyrimidinyl)- derivatives faces several challenges that represent critical gaps in the current research landscape.

Unexplored Target: The primary biological target, NDH-2, remains significantly under-explored as a drug target, limiting the broader understanding of inhibitor interactions and potential resistance mechanisms. researchgate.netresearchgate.netmdpi.com

Physicochemical Properties: Early compounds in this class were often hampered by poor solubility, which complicates formulation and bioavailability. nih.gov This has necessitated the design of subsequent generations of molecules with improved hydrophilicity.

Correlation of Activity: A notable gap exists between high enzymatic inhibition potency (IC50 values) and whole-cell antibacterial activity (MIC values). mdpi.com This discrepancy suggests potential issues with cell membrane penetration, active efflux by bacterial pumps, or metabolic instability, which need to be systematically addressed.

Selectivity and Cytotoxicity: While active, some analogues exhibit cytotoxicity, which has been strongly linked to their hydrophobicity. researchgate.netnih.gov A key challenge is to uncouple the structural requirements for antimicrobial activity from those that cause toxicity to human cells, thereby improving the therapeutic index.

Limited Mechanistic Insight: There is a need for a deeper understanding of the mechanism of action at a molecular level. While NDH-2 is the identified target, downstream effects and the reasons for varying efficacy across different bacterial species are not fully understood. mdpi.com

Addressing these gaps is essential for the successful translation of these compounds from promising laboratory findings to clinical candidates.

Prospective Directions in Synthetic Methodology Development

The evolution of synthetic chemistry offers numerous opportunities to enhance the efficiency and diversity of Quinoline, 2-(5-pyrimidinyl)- synthesis.

Efficient Cyclization Strategies: Current synthetic routes often involve multi-step sequences. researchgate.netnih.gov Future efforts could focus on developing novel, one-pot multicomponent reactions (MCRs) to construct the core pyrimido[4,5-b]quinoline framework, a structurally related class. scielo.brdtic.mil Such strategies can significantly reduce step counts, resource consumption, and waste generation.

Green Chemistry Approaches: The adoption of sustainable and environmentally friendly methods is a key prospective direction. This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of reusable, heterogeneous catalysts to replace stoichiometric reagents.

Late-Stage Functionalization: Developing methodologies for the precise, late-stage functionalization of the quinoline and pyrimidine (B1678525) rings would be highly valuable. These techniques would allow for the rapid generation of diverse analogues from a common intermediate, facilitating more extensive SAR studies and the fine-tuning of pharmacokinetic properties.

Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of safety, scalability, and process control for the production of key intermediates and final compounds, enabling more efficient library synthesis.

Click Chemistry: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, could be employed to synthesize hybrid molecules, linking the quinoline-pyrimidine core to other pharmacophores or functional groups to explore new biological activities or improve drug-like properties. mdpi.com

Future Avenues in Advanced Materials Applications

While the primary focus of Quinoline, 2-(5-pyrimidinyl)- research has been biological, the inherent electronic and structural properties of its constituent aromatic rings suggest potential applications in materials science.

Photoluminescent Materials: Quinoline and pyrimidine derivatives are known to exhibit fluorescence. scielo.brresearchgate.net The extended π-conjugated system of 2-(pyrimidinyl)quinolines could be exploited to create novel organic luminophores. Future research could investigate their photophysical properties, such as quantum yield and solvatochromism, for potential use in organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes. researchgate.netresearchgate.netdtic.mil

Coordination Polymers and MOFs: The nitrogen atoms within the quinoline and pyrimidine rings are excellent coordination sites for metal ions. wikipedia.org This presents an opportunity to use Quinoline, 2-(5-pyrimidinyl)- derivatives as organic ligands (linkers) to construct coordination polymers or metal-organic frameworks (MOFs). mdpi.comnih.govresearchgate.net These materials could exhibit interesting properties, including tunable porosity, catalysis, magnetism, or photoluminescence, depending on the choice of metal center and network topology.

Organic Semiconductors: The π-deficient nature of the pyrimidine ring combined with the more electron-rich quinoline system creates an intramolecular push-pull electronic character. researchgate.net This feature is desirable in organic semiconductor materials. Future work could explore the charge transport properties of thin films of these compounds for potential applications in organic field-effect transistors (OFETs) or photovoltaic devices.

Emerging Biological Targets and Mechanistic Investigations (In Vitro)

Beyond NDH-2, the Quinoline, 2-(5-pyrimidinyl)- scaffold holds promise for interacting with other biological targets, warranting broader investigation.

Screening Against Other Targets: The broader quinoline class is known for a wide range of biological activities. nih.gov Derivatives have been investigated as inhibitors of protein kinases (e.g., EGFR/HER-2), human lactate dehydrogenase A (hLDHA), and as anticancer and anti-inflammatory agents. wikipedia.orgmdpi.com Future research should involve screening libraries of Quinoline, 2-(5-pyrimidinyl)- derivatives against a wider panel of therapeutic targets, particularly in oncology and virology.

Mechanistic Elucidation: To overcome challenges like the MIC/IC50 discrepancy, detailed mechanistic studies are crucial. In vitro assays to assess cell permeability (e.g., Caco-2 assays), interaction with efflux pump substrates, and metabolic stability in liver microsomes would provide critical data.

Resistance Studies: Whole-genome sequencing of bacterial mutants that develop resistance to these compounds can definitively confirm NDH-2 as the primary target in whole cells and identify potential off-targets or resistance-conferring mutations. nih.gov

Molecular Modeling: In silico methods like molecular docking and molecular dynamics simulations can be used to model the binding of these inhibitors to NDH-2 from various pathogens. nih.gov This can help rationalize observed SAR and guide the design of new analogues with enhanced potency and selectivity.

The following table provides a summary of in vitro activity for representative quinolinyl pyrimidine compounds against mycobacterial NDH-2 enzymes.

CompoundMtNDH-2 IC50 (μM)MsNDH-2 IC50 (μM)M. tuberculosis H37Rv MIC (μM)
1 0.042.50.8
8a 1.14.32.5
8b 1.24.15
8d 0.83.52.5
9a 2.11110
9c 1.9105
Data sourced from ACS Infectious Diseases, 2022, 8(3), 549–562. nih.gov

Q & A

Q. How can machine learning improve the prediction of SAR for novel quinoline derivatives?

  • Methodological Answer : Train models on curated datasets (e.g., ChEMBL, PubChem) using descriptors like molecular fingerprints, topological indices, and quantum-chemical parameters. Apply SHAP analysis to interpret feature importance. Validate models with external test sets and synthetic feasibility filters (e.g., retrosynthetic accessibility) .

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